molecular formula C10H14N2O B8718946 4-amino-N,3,5-trimethylbenzamide

4-amino-N,3,5-trimethylbenzamide

Cat. No.: B8718946
M. Wt: 178.23 g/mol
InChI Key: KIQXSRKPXDNMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N,3,5-trimethylbenzamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

4-amino-N,3,5-trimethylbenzamide

InChI

InChI=1S/C10H14N2O/c1-6-4-8(10(13)12-3)5-7(2)9(6)11/h4-5H,11H2,1-3H3,(H,12,13)

InChI Key

KIQXSRKPXDNMRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C)C(=O)NC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10% Palladium on carbon (100 mg) is added to a solution of N,3,5-trimethyl-4-nitrobenzamide (1 g) in methanol (10 mL) and the mixture is hydrogenated for 3 hours under 3 bar hydrogen pressure. Then the catalyst is filtered off and washed with methanol. The combined mother liquors are concentrated to give the title compound. Yield: 850 mg; LC (method 21): tR=6.02; Mass spectrum (ESI+): m/z=179 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,3,5-trimethyl-4-nitrobenzamide
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Nitro-3,5,N-trimethyl-benzamide (1.0 g, 4.8 mmol) is suspended in methanol (10 mL) and hydrogenated at 3 bar for 3 hours using 10% Palladium on activated carbon (100 mg) as the catalyst. The mixture is filtered through celite and the solvent removed under vacuum to give the title compound (Yield 850 mg).
Name
4-Nitro-3,5,N-trimethyl-benzamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.